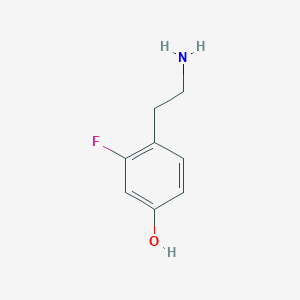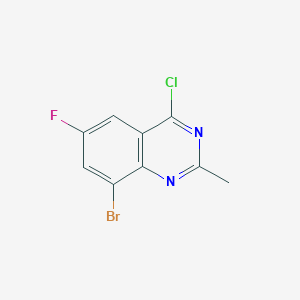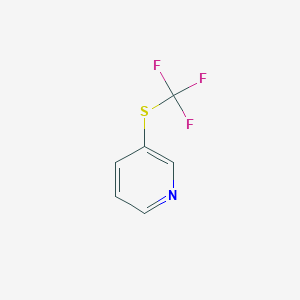
3-((Trifluoromethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)thio)pyridine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.
Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)pyridine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((Trifluoromethyl)thio)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar structure but lacks the sulfur atom, resulting in different chemical properties and reactivity.
2-(Trifluoromethylthio)pyridine: Positional isomer with the trifluoromethylthio group at the 2-position, leading to variations in reactivity and applications.
4-(Trifluoromethylthio)pyridine: Another positional isomer with distinct chemical behavior and uses.
Uniqueness: The presence of both fluorine and sulfur atoms imparts distinct electronic properties, making it valuable in various research and industrial contexts .
Properties
CAS No. |
58313-26-1 |
|---|---|
Molecular Formula |
C6H4F3NS |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)11-5-2-1-3-10-4-5/h1-4H |
InChI Key |
GHTWJSDDUFAQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


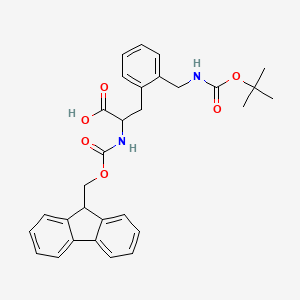
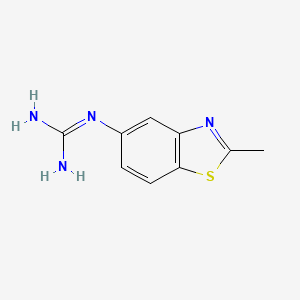
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


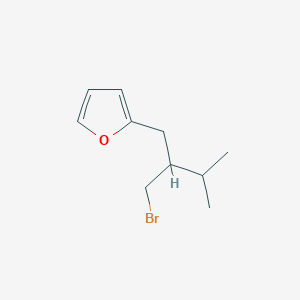
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)


![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
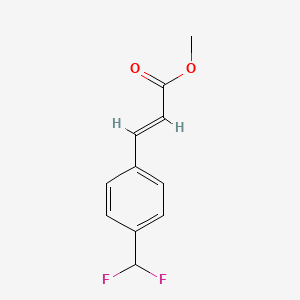
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
